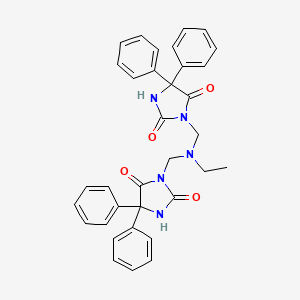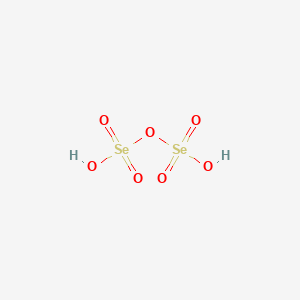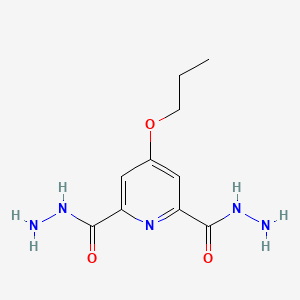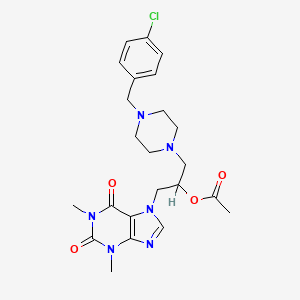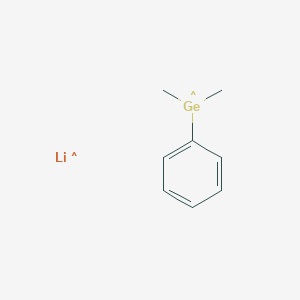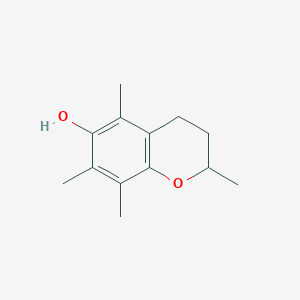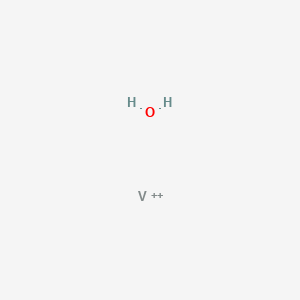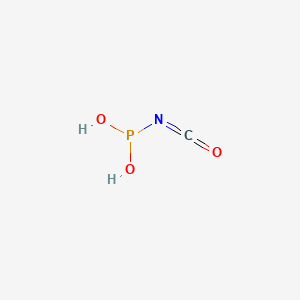
Phosphorisocyanatidous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorisocyanatidous acid is a unique chemical compound known for its distinct properties and applications in various scientific fields. This compound is characterized by its phosphorus and isocyanate functional groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorisocyanatidous acid typically involves the reaction of phosphorus trichloride with potassium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
PCl3+KOCN→POCN+KCl
The reaction is exothermic and requires careful temperature control to ensure the desired product is obtained. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors with precise temperature and pressure controls are used to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorisocyanatidous acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphorus-containing compounds with lower oxidation states.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphoric acid derivatives, reduced phosphorus compounds, and urea derivatives, each with distinct properties and applications.
Applications De Recherche Scientifique
Phosphorisocyanatidous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphorisocyanatidous acid involves its interaction with molecular targets through its phosphorus and isocyanate functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, influencing various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Phosphorisocyanatidous acid can be compared with other phosphorus-containing compounds such as:
Phosphoric acid: Known for its use in fertilizers and food additives.
Phosphonic acid: Used in water treatment and as a chelating agent.
Phosphinic acid: Employed in flame retardants and plasticizers.
The uniqueness of this compound lies in its isocyanate functional group, which imparts distinct reactivity and versatility compared to other phosphorus compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industrial processes, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
23852-43-9 |
|---|---|
Formule moléculaire |
CH2NO3P |
Poids moléculaire |
107.005 g/mol |
Nom IUPAC |
isocyanatophosphonous acid |
InChI |
InChI=1S/CH2NO3P/c3-1-2-6(4)5/h4-5H |
Clé InChI |
XWEAQUHXIUANQB-UHFFFAOYSA-N |
SMILES canonique |
C(=NP(O)O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
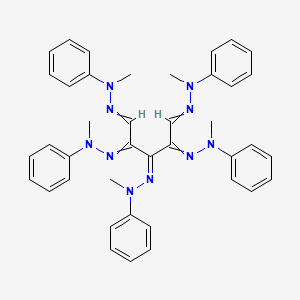
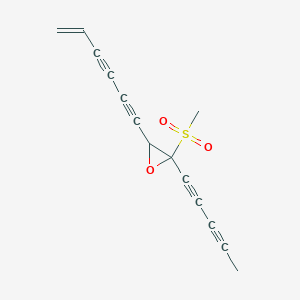
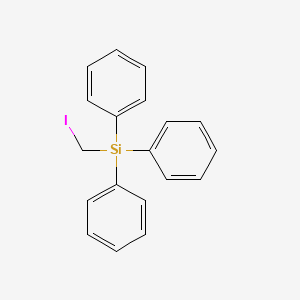
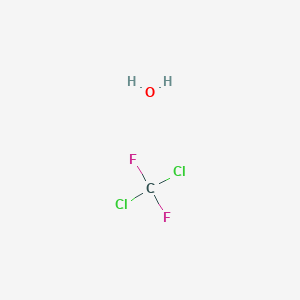
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
